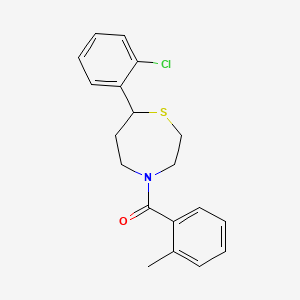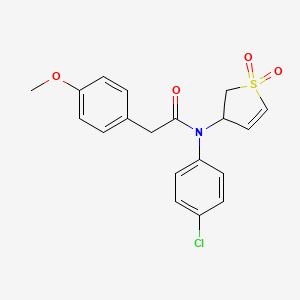
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C16H11N3O4 and its molecular weight is 309.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibitor for Copper in Nitric Acid Solutions Research on synthetic acrylamide derivatives, similar to (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide, indicates their efficacy as corrosion inhibitors for copper in nitric acid solutions. These compounds were found to be effective in reducing corrosion, showing potential as mixed-type inhibitors. Their behavior during adsorption on copper follows the chemical adsorption and Langmuir isotherm, with experimental findings corroborated by theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).
Rearrangement Reactions in Organic Synthesis Studies on similar acrylamide compounds have explored their role in rearrangement reactions within organic synthesis. For example, condensing 2-cyano-3-hydroxy-3-(methylthio)acrylamide and similar derivatives with benzoic acid led to the formation of various products, demonstrating these compounds' utility in synthesizing diverse chemical structures (Yokoyama et al., 1985).
Characterization and Antiproliferative Activity Similar compounds have been synthesized and characterized, with a focus on understanding their antiproliferative activity. For instance, studies have examined the interaction of such molecules with nucleic acid bases and their potential toxicity on cancer cells. This research provides insight into the potential biomedical applications of these compounds (Tanış et al., 2019).
Crystal Growth and Physicochemical Studies Investigations into the synthesis and crystal growth of similar compounds reveal important information about their atomic packing and thermal properties. These studies contribute to our understanding of the material properties of such acrylamides, which can have implications in various fields, including materials science (Gupta et al., 2013).
Optical Properties and Mechanofluorochromic Behavior Research on derivatives of 3-aryl-2-cyano acrylamide has highlighted their distinct optical properties and mechanofluorochromic behavior. Such studies contribute to the development of materials with potential applications in sensors, displays, and other optoelectronic devices (Song et al., 2015).
Removal of Heavy Metal Ions from Aqueous Media Acrylamides similar to the compound have been used to synthesize hydrogels capable of absorbing heavy metal ions from aqueous media. This application demonstrates the potential environmental benefits of such compounds in water purification and pollution control (Javed et al., 2018).
Piezochromic and Acidchromic Properties A study of a similar 3-aryl-2-cyano acrylamide derivative demonstrated piezochromic and acidchromic properties. The compound's fluorescence changed under external mechanical force and protonation stimuli, suggesting applications in stress sensing and chemical detection (Gao-Feng et al., 2016).
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(9-11-5-7-13(8-6-11)19(22)23)16(21)18-14-3-1-2-4-15(14)20/h1-9,20H,(H,18,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJZYDVIZUKQO-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

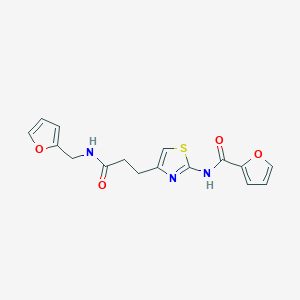

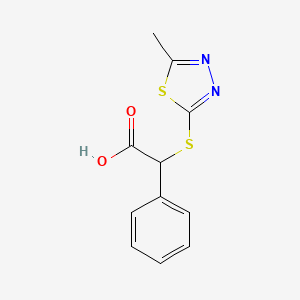
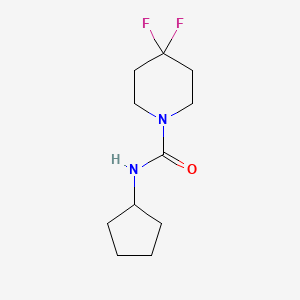
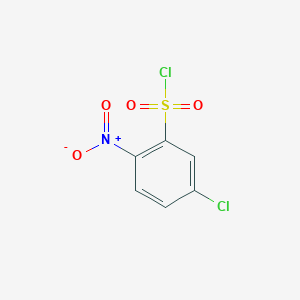
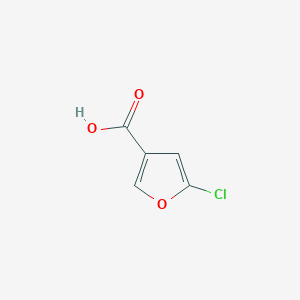
![2-Methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2485469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
